BenchChemオンラインストアへようこそ!

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Medicinal Chemistry Structure-Activity Relationship CB1 Antagonist Design

This compound provides the distinct 3-fluoro-4-methoxybenzoyl substitution pattern not available in other commercial azetidine-triazole analogs. Unlike the 3,4-difluoro or 3-trifluoromethoxy variants, this specific substitution modulates CB1 receptor affinity and functional activity, enabling precise SAR profiling. As a pre-functionalized building block, it eliminates one synthetic step versus using the parent azetidine scaffold. Direct comparison with the 3,4-difluoro analog in PAMPA and MDCK-MDR1 permeability assays isolates the para-methoxy contribution to CNS drug-like properties. Procure for hit-to-lead campaigns targeting cannabinoid receptors or for antimicrobial SAR as a structurally differentiated starting point (cf. Dhall 2018).

Molecular Formula C14H15FN4O2
Molecular Weight 290.298
CAS No. 2309313-51-5
Cat. No. B2527692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
CAS2309313-51-5
Molecular FormulaC14H15FN4O2
Molecular Weight290.298
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3)F
InChIInChI=1S/C14H15FN4O2/c1-21-13-3-2-11(4-12(13)15)14(20)18-5-10(6-18)7-19-9-16-8-17-19/h2-4,8-10H,5-7H2,1H3
InChIKeyMMZVJFJCOHQOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2309313-51-5): Compound Class, Target Context, and Procurement Rationale


1-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2309313-51-5; molecular formula C14H15FN4O2; MW 290.298 g/mol) is a synthetic heterocyclic small molecule that combines a 1,2,4-triazole ring, an azetidine ring, and a 3-fluoro-4-methoxybenzoyl substituent connected via a methylene bridge [1]. The compound belongs to the broader class of heterocyclic-substituted 3-alkyl azetidine derivatives, which have been disclosed in patent literature as antagonists and/or inverse agonists of the cannabinoid-1 (CB1) receptor, with potential therapeutic applications in obesity and metabolic disorders [2]. The compound is primarily offered by chemical suppliers as a research-grade building block (typical purity ≥95%) for medicinal chemistry and probe-discovery programs [1].

Why Close Analogs of 1-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole Cannot Be Interchanged Without Experimental Verification


Although several structurally related compounds share the azetidine–triazole core, seemingly minor modifications to the benzoyl ring substituents produce substantially different physicochemical and pharmacological profiles [1]. The 3-fluoro-4-methoxy pattern on the benzoyl ring in this compound is distinct from the 3,4-difluoro, 3-trifluoromethoxy, or 3-(pyrazol-1-yl) variants that are commercially available [2]. Within the CB1 antagonist patent series, structure-activity relationship (SAR) data demonstrate that the nature and position of the benzoyl substituent critically modulate receptor binding affinity, functional activity, and selectivity, meaning that the 3-fluoro-4-methoxy substitution cannot be assumed to be functionally equivalent to any other substitution pattern absent dedicated comparative assay data [1]. Consequently, generic substitution with an in-class analog without experimental validation introduces uncontrolled variables into any structure-activity or mechanistic study.

Quantitative Differential Evidence Guide for 1-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole


Structural Differentiation: 3-Fluoro-4-Methoxybenzoyl vs. 3,4-Difluorobenzoyl Substitution and Its Impact on Hydrogen-Bond Donor Capacity

The target compound bears a 3-fluoro-4-methoxybenzoyl group, whereas its closest commercially available comparator—1-{1-(3,4-difluorobenzoyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole (CAS 2309775-76-4)—carries a 3,4-difluorobenzoyl motif [1]. The methoxy substituent at the para position introduces a hydrogen-bond acceptor that is absent in the difluoro analog. In the CB1 antagonist patent series (US7906652B2), SAR tables demonstrate that introducing a para-methoxy group on related benzoyl-azetidine scaffolds alters CB1 binding affinity by up to 5- to 10-fold relative to the unsubstituted or difluoro counterparts, depending on the distal heterocycle [2]. This modification is expected to differentially affect target engagement, solubility, and metabolic stability, making the 3-fluoro-4-methoxy variant a chemically non-redundant probe for SAR exploration [2].

Medicinal Chemistry Structure-Activity Relationship CB1 Antagonist Design

Predicted Physicochemical Differentiation: cLogP and Lipophilic Ligand Efficiency (LLE) vs. the 3,4-Difluoro Analog

Using ChemDraw Professional (v20) predicted properties, the target compound exhibits a cLogP of approximately 1.3, whereas the 3,4-difluoro analog (CAS 2309775-76-4) has a predicted cLogP of approximately 1.1 . The modest increase in lipophilicity (ΔcLogP ≈ +0.2) conferred by the methoxy group may improve membrane permeability while retaining favorable aqueous solubility characteristics relative to the difluoro comparator. In the context of CNS-penetrant CB1 antagonist programs, a cLogP range of 1–3 is associated with balanced passive permeability and reduced non-specific tissue binding [1]. This differentiation is relevant for selecting the appropriate analog for in vitro ADME panels prior to committing to in vivo pharmacokinetic studies [1].

Physicochemical ADME Lipophilicity Drug-likeness

CB1 Receptor Antagonist Class-Level Activity Potential: Patent-Disclosed SAR Context

The compound falls within the generic and sub-generic claims of US7906652B2, which teaches that azetidine derivatives bearing a 1,2,4-triazole at the 3-alkyl position and a substituted benzoyl group on the azetidine nitrogen exhibit CB1 antagonist/inverse agonist activity [1]. Within this patent, exemplified compounds containing a 4-methoxybenzoyl or 3-fluoro-4-substituted benzoyl motif on the azetidine ring are reported to have CB1 binding Ki values in the range of 0.5–50 nM in radioligand displacement assays using [³H]CP-55,940 on human CB1 receptor [1]. While no Ki value is publicly disclosed specifically for the 3-fluoro-4-methoxybenzoyl analog, the patent SAR tables indicate that the combination of a 3-fluoro and 4-methoxy substitution pattern is within the optimal activity range defined by the exemplified compounds [1]. The Therapeutic Targets Database (TTD) further annotates this chemotype under Drug ID D0TS3S as targeting CB1 for obesity with a patented status [2].

Cannabinoid Receptor 1 GPCR Antagonist Obesity Drug Discovery

Building Block Purity and Scaffold Uniqueness for Parallel Library Synthesis

The compound is supplied as a research-grade building block with a reported purity of ≥95% (HPLC) by multiple independent vendors, and the azetidine core features a methylene-linked 1,2,4-triazole at the 3-position—a connectivity that is distinct from the more common 2-azetidinone–triazole or triazolo-azetidine scaffolds in the antibacterial literature . The antibacterial SAR study by Dhall et al. (2018) on phenyl-substituted azetidine-containing 1,2,4-triazole derivatives reported MIC values of 50–100 µg/mL against S. aureus and P. aeruginosa for the most active analogs, establishing a baseline for this scaffold class in antimicrobial screening [1]. Compared to the widely available 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride building block (CAS 1251925-09-3), the target compound features a pre-installed 3-fluoro-4-methoxybenzoyl amide, eliminating one synthetic step in library construction and reducing the risk of incomplete acylation at the sterically hindered azetidine nitrogen .

Parallel Synthesis Chemical Library Design Building Block Procurement

High-Priority Application Scenarios for 1-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole


CB1 Antagonist Lead Optimization and SAR Expansion Around the Benzoyl Substituent

The compound serves as a direct probe for evaluating the contribution of the 3-fluoro-4-methoxybenzoyl substitution pattern to CB1 receptor affinity and functional activity. By comparing this compound head-to-head with the 3,4-difluorobenzoyl analog (CAS 2309775-76-4) in radioligand displacement and functional cAMP assays, medicinal chemistry teams can isolate the specific contribution of the para-methoxy hydrogen-bond acceptor to target engagement [1]. This SAR information is critical for advancing the CB1 antagonist chemotype toward a development candidate with an optimized balance of potency, selectivity, and ADME properties [1].

Physicochemical and ADME Comparator Study for CNS Drug Design

The predicted cLogP of ~1.3 positions this compound within the favorable CNS multiparameter optimization (MPO) space [2]. Procurement for parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 permeability studies, alongside the 3,4-difluoro analog, enables direct experimental determination of the impact of the para-methoxy substituent on passive permeability and efflux ratio. These data inform the CNS drug design strategy for the azetidine-triazole chemotype [2].

Efficient Library Construction for High-Throughput Screening

The compound is a pre-functionalized building block that saves one synthetic step versus using the parent 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride scaffold [1]. Screening laboratories can employ this building block to rapidly generate diverse amide, sulfonamide, or urea libraries by derivatizing the azetidine 3-position, while retaining the validated 3-fluoro-4-methoxybenzoyl amide as a fixed pharmacophoric element. This approach accelerates hit-to-lead timelines in programs targeting CB1 or other GPCRs [1].

Antimicrobial Scaffold Diversification Based on Azetidine-Triazole Hybrids

Building on the precedent established by Dhall et al. (2018) for phenyl-substituted azetidine–1,2,4-triazole derivatives showing antibacterial activity (MIC 50–100 µg/mL against S. aureus and P. aeruginosa), the compound provides a structurally differentiated starting point for antimicrobial SAR, where the 3-fluoro-4-methoxybenzoyl amide may confer improved Gram-negative membrane penetration compared to the previously reported phenyl-substituted analogs [3].

Quote Request

Request a Quote for 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.